Cas no 128402-55-1 (Ethyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate)
Ethyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- EN300-28229757
- 128402-55-1
- ethyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate
- Ethyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate
-
- Inchi: 1S/C11H14N2O5/c1-2-18-11(15)9-7-8(13(16)17)3-4-10(9)12-5-6-14/h3-4,7,12,14H,2,5-6H2,1H3
- InChI Key: CRSLWKYICYZICI-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=C(C=CC=1NCCO)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 254.09027155g/mol
- Monoisotopic Mass: 254.09027155g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 104Ų
Ethyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28229757-0.05g |
ethyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate |
128402-55-1 | 0.05g |
$395.0 | 2023-05-25 | ||
| Enamine | EN300-28229757-0.1g |
ethyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate |
128402-55-1 | 0.1g |
$414.0 | 2023-05-25 | ||
| Enamine | EN300-28229757-0.25g |
ethyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate |
128402-55-1 | 0.25g |
$432.0 | 2023-05-25 | ||
| Enamine | EN300-28229757-0.5g |
ethyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate |
128402-55-1 | 0.5g |
$451.0 | 2023-05-25 | ||
| Enamine | EN300-28229757-1.0g |
ethyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate |
128402-55-1 | 1g |
$470.0 | 2023-05-25 | ||
| Enamine | EN300-28229757-2.5g |
ethyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate |
128402-55-1 | 2.5g |
$923.0 | 2023-05-25 | ||
| Enamine | EN300-28229757-5.0g |
ethyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate |
128402-55-1 | 5g |
$1364.0 | 2023-05-25 | ||
| Enamine | EN300-28229757-10.0g |
ethyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate |
128402-55-1 | 10g |
$2024.0 | 2023-05-25 |
Ethyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate Related Literature
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on Ethyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate
Research Briefing on Ethyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate (CAS: 128402-55-1) and Its Applications in Chemical Biology and Medicine
Ethyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate (CAS: 128402-55-1) is a nitrobenzoate derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been explored for its role in drug discovery, enzyme inhibition, and as a building block for more complex pharmaceutical agents. This research briefing aims to provide an overview of the latest findings related to this compound, highlighting its synthesis, biological activities, and potential therapeutic applications.
Recent studies have focused on the synthesis and optimization of Ethyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate to enhance its bioavailability and pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications to the hydroxyethylamino side chain could significantly improve the compound's solubility and metabolic stability, making it a more viable candidate for further drug development. The study also highlighted the compound's ability to act as a selective inhibitor of certain kinases, which are often implicated in cancer and inflammatory diseases.
In addition to its kinase inhibitory properties, Ethyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate has shown promise in antimicrobial applications. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited moderate activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the nitro group's ability to disrupt bacterial cell wall synthesis, suggesting that further derivatization could yield more potent antimicrobial agents.
The compound's mechanism of action has also been investigated in the context of neurodegenerative diseases. A 2023 preprint on bioRxiv revealed that Ethyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate could modulate the activity of certain enzymes involved in oxidative stress pathways, which are critical in conditions like Alzheimer's and Parkinson's diseases. While these findings are preliminary, they open new avenues for research into neuroprotective agents derived from nitrobenzoate scaffolds.
Despite these promising results, challenges remain in the development of Ethyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate as a therapeutic agent. Issues such as potential toxicity, off-target effects, and the need for more extensive in vivo studies must be addressed. However, the compound's versatility and the growing body of research supporting its biological activities make it a compelling subject for future investigations in chemical biology and drug discovery.
In conclusion, Ethyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate (CAS: 128402-55-1) represents a valuable scaffold in medicinal chemistry, with demonstrated potential in kinase inhibition, antimicrobial activity, and neuroprotection. Ongoing research efforts are likely to uncover additional applications and optimize its pharmacological profile, paving the way for its inclusion in future therapeutic regimens. This briefing underscores the importance of continued exploration of this compound and its derivatives to fully realize their biomedical potential.
128402-55-1 (Ethyl 2-[(2-hydroxyethyl)amino]-5-nitrobenzoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)